3-Cyclopropoxy-2-isopropyl-6-methoxypyridine
Description
3-Cyclopropoxy-2-isopropyl-6-methoxypyridine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methoxy group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-methoxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)12-10(15-9-4-5-9)6-7-11(13-12)14-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
YEMPADJKGYEURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)OC)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-isopropyl-6-methoxypyridine involves several steps. One common method includes the reaction of 2-isopropyl-6-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-2-isopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Scientific Research Applications
3-Cyclopropoxy-2-isopropyl-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Cyclopropoxy-2-isopropyl-6-methoxypyridine can be compared with other similar compounds such as:
2-Isopropyl-6-methoxypyridine: Lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
3-Cyclopropoxy-2-methyl-6-methoxypyridine: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical properties.
3-Cyclopropoxy-2-isopropyl-5-methoxypyridine: The position of the methoxy group is different, which can influence its chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
